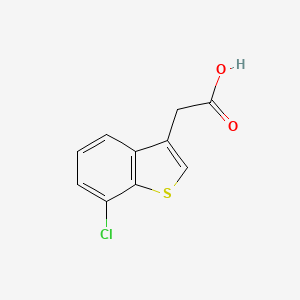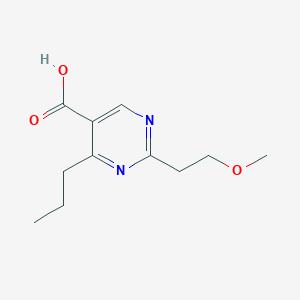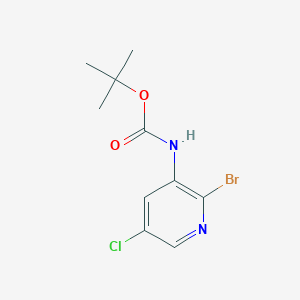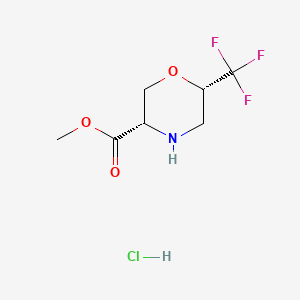
1-(4-Hydroxy-3,4-dihydroquinolin-1(2h)-yl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxy-3,4-dihydroquinolin-1(2h)-yl)-2-methylpropan-1-one is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-3,4-dihydroquinolin-1(2h)-yl)-2-methylpropan-1-one typically involves the following steps:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Alkylation: The final step involves the alkylation of the quinoline derivative with 2-methylpropan-1-one under basic conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Hydroxy-3,4-dihydroquinolin-1(2h)-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones or aldehydes, while reduction may produce quinoline alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: Used in the production of materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 1-(4-Hydroxy-3,4-dihydroquinolin-1(2h)-yl)-2-methylpropan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The hydroxyl group and quinoline ring are key functional groups that contribute to its activity by forming hydrogen bonds, π-π interactions, and other non-covalent interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound of quinoline derivatives, known for its antimalarial activity.
4-Hydroxyquinoline: A hydroxylated derivative with antimicrobial properties.
2-Methylquinoline: An alkylated derivative with potential use in organic synthesis.
Uniqueness
1-(4-Hydroxy-3,4-dihydroquinolin-1(2h)-yl)-2-methylpropan-1-one is unique due to the presence of both a hydroxyl group and an alkyl group on the quinoline ring, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
1-(4-hydroxy-3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C13H17NO2/c1-9(2)13(16)14-8-7-12(15)10-5-3-4-6-11(10)14/h3-6,9,12,15H,7-8H2,1-2H3 |
Clé InChI |
ZCEGJPPHZGJVCD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)N1CCC(C2=CC=CC=C21)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid](/img/structure/B13493438.png)





![2-Methoxy-1-(8-azaspiro[4.5]decan-8-yl)ethan-1-one](/img/structure/B13493455.png)
![tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13493459.png)



![2-{6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}acetic acid, Mixture of diastereomers](/img/structure/B13493513.png)
